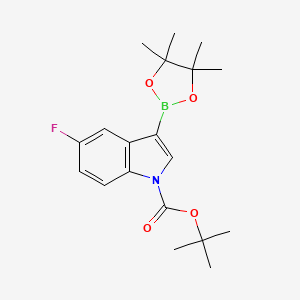

Tert-butyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate is a complex organic compound that belongs to the class of boronic esters. This compound is notable for its unique structure, which includes a boron atom within a dioxaborolane ring, a fluorine atom, and an indole moiety. It is primarily used in research and development, particularly in the fields of organic synthesis and medicinal chemistry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate typically involves multiple steps. One common method includes the following steps:

Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis or other suitable methods.

Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.

Formation of the Boronic Ester: The boronic ester is formed by reacting the indole derivative with bis(pinacolato)diboron in the presence of a palladium catalyst under Suzuki-Miyaura coupling conditions.

Protection of the Carboxyl Group: The carboxyl group is protected using tert-butyl chloroformate to form the tert-butyl ester.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and yield. This often involves continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and high throughput.

化学反応の分析

Types of Reactions

Tert-butyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol.

Electrophilic Fluorination: Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Hydrolysis: Aqueous acid or base solutions.

Major Products

Suzuki-Miyaura Coupling: Formation of biaryl compounds.

Hydrolysis: Formation of 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylic acid.

科学的研究の応用

Medicinal Chemistry

Tert-butyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate has been investigated for its potential as a pharmaceutical agent. The indole moiety is known for its biological activity and is often found in many drugs. The incorporation of a boron-containing group enhances its reactivity and selectivity in biological systems.

Case Study: Anticancer Activity

Recent studies have highlighted the compound's potential anticancer properties. In vitro assays demonstrated that this compound inhibits the growth of various cancer cell lines. The presence of the boron atom is believed to play a crucial role in enhancing the compound's interaction with biological targets involved in cancer progression .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for synthesizing complex organic molecules.

Synthetic Pathways

- Boronic Acid Derivatives : The boron-containing group allows for the formation of boronic acids through Suzuki coupling reactions. This is particularly useful in constructing biaryl compounds that are prevalent in pharmaceuticals .

- Functionalization : The fluoro group can be easily substituted or modified to create derivatives with varied biological activities. This functionalization capability expands the scope of potential applications in drug development .

Materials Science

In materials science, this compound is being explored for its properties in creating advanced materials.

Polymer Chemistry

The compound can be used as a monomer or additive in polymer synthesis. Its unique structure contributes to the thermal and mechanical properties of polymers:

- Thermal Stability : Polymers synthesized with this compound exhibit enhanced thermal stability due to the presence of the dioxaborolane unit.

- Biocompatibility : Research indicates that polymers derived from this compound may possess biocompatible properties suitable for biomedical applications .

作用機序

The mechanism of action of tert-butyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate is primarily related to its ability to participate in Suzuki-Miyaura coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form a new carbon-carbon bond. This mechanism is widely utilized in the synthesis of biaryl compounds, which are important in pharmaceuticals and materials science.

類似化合物との比較

Similar Compounds

- Tert-butyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

- Tert-butyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate

Uniqueness

Tert-butyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate is unique due to its specific combination of a boronic ester, fluorine atom, and indole moiety. This combination imparts unique reactivity and properties, making it valuable in various research applications. Its ability to undergo Suzuki-Miyaura coupling reactions efficiently sets it apart from other similar compounds.

生物活性

Tert-butyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

- Chemical Name : this compound

- CAS Number : 2095464-28-9

- Molecular Formula : C19H25BFNO4

- Molecular Weight : 362.20 g/mol

The compound features a tert-butyl group and a boron-containing dioxaborolane moiety that contributes to its biological activity.

Anticancer Properties

Recent studies have demonstrated that compounds similar to this compound exhibit promising anticancer properties. For instance:

- Inhibition of PI3K Pathway : Compounds with indole scaffolds have shown inhibition of the PI3K pathway, which is crucial in cancer cell proliferation. In vitro assays indicated IC50 values ranging from 0.47 µM to over 10 µM for various derivatives targeting PI3Kδ and PI3Kα isoforms .

The mechanism of action involves the interaction of the indole ring with specific amino acid residues in the target enzymes. For example:

- Hydrophobic Interactions : Strong hydrophobic interactions between the indole ring and tryptophan residues in the enzyme's active site enhance binding affinity .

Synthesis and Structure-Activity Relationship (SAR)

Research has focused on optimizing the synthesis of this compound to enhance its biological activity. Key findings include:

| Compound | IC50 (µM) | Selectivity (α/δ) | Notes |

|---|---|---|---|

| Compound A | 0.47 | 9.9 | High potency against PI3Kδ |

| Compound B | 2.30 | 11 | Better selectivity against PI3Kα |

| Compound C | 6.6 | 1217 | Strong activity with lower toxicity |

These results indicate that modifications to the indole structure can significantly impact biological activity and selectivity .

Case Studies

Several case studies have illustrated the efficacy of related compounds in preclinical models:

- B-cell Proliferation Inhibition : Compounds derived from similar scaffolds demonstrated significant inhibition of B-cell proliferation with IC50 values around 20 nM .

- Metabolic Stability : The presence of specific functional groups was linked to enhanced metabolic stability in murine and human microsomes .

特性

IUPAC Name |

tert-butyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25BFNO4/c1-17(2,3)24-16(23)22-11-14(13-10-12(21)8-9-15(13)22)20-25-18(4,5)19(6,7)26-20/h8-11H,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJPUUSBACLODRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=C(C=C3)F)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25BFNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。